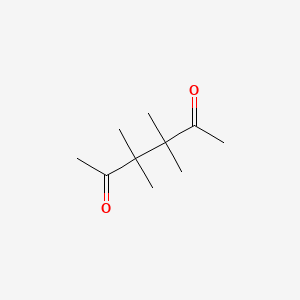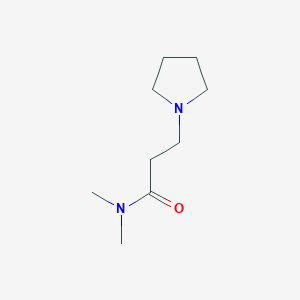
4,4-Dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and two methyl groups attached to the fourth carbon atom. It is commonly used as a solvent and as an intermediate in various chemical reactions due to its stability and reactivity.
準備方法
4,4-Dimethyl-1,3-dioxolane can be synthesized through the condensation of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the use of a dehydrating agent such as dimethyldichlorosilane to facilitate the removal of water and drive the reaction to completion . Industrial production methods often involve the use of zeolites as catalysts to optimize the reaction conditions and improve yield .
化学反応の分析
4,4-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions . Major products formed from these reactions include corresponding alcohols, aldehydes, and halogenated derivatives .
科学的研究の応用
4,4-Dimethyl-1,3-dioxolane has a wide range of applications in scientific research. In chemistry, it is used as a solvent and as a protecting group for carbonyl compounds . In biology, it serves as an intermediate in the synthesis of various bioactive molecules. In medicine, it is used in the development of pharmaceuticals and pro-drugs . In industry, it is utilized in the production of polymers and as an additive in lithium-ion batteries to improve performance .
作用機序
The mechanism of action of 4,4-Dimethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . It forms stable cyclic acetals with carbonyl groups, which can be easily removed under acidic conditions to regenerate the original carbonyl compound . This property makes it valuable in organic synthesis and pharmaceutical development.
類似化合物との比較
4,4-Dimethyl-1,3-dioxolane is similar to other dioxolanes such as 1,3-dioxolane and 4,5-dimethyl-1,3-dioxol-2-one . its unique structure with two methyl groups attached to the fourth carbon atom provides it with distinct reactivity and stability. This makes it particularly useful as a protecting group and as an intermediate in various chemical reactions .
Similar compounds include:
- 1,3-Dioxolane
- 4,5-Dimethyl-1,3-dioxol-2-one
- 2,2-Dimethyl-1,3-dioxolan-4-one
These compounds share similar structural features but differ in their specific applications and reactivity.
特性
CAS番号 |
13372-33-3 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC名 |
4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O2/c1-5(2)3-6-4-7-5/h3-4H2,1-2H3 |
InChIキー |
MVYGFAZZLWOFNN-UHFFFAOYSA-N |
正規SMILES |
CC1(COCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)




![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)




